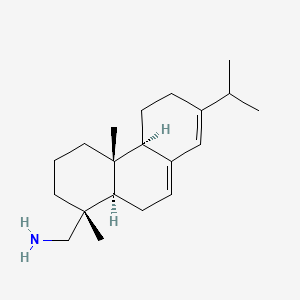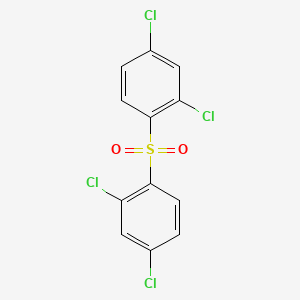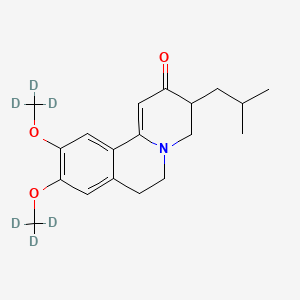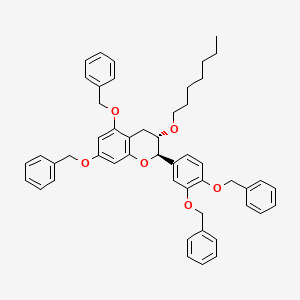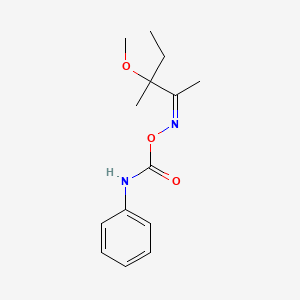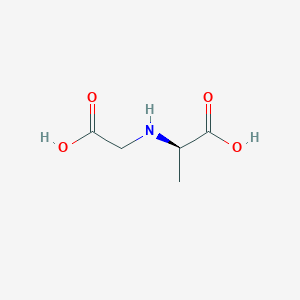
Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is a compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a 2-chlorophenyl group and a 2-((trimethylsilyl)oxy)ethyl group attached to the piperazine ring, which may impart unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.
Attachment of the 2-((Trimethylsilyl)oxy)ethyl Group: This step involves the reaction of the piperazine derivative with a trimethylsilyl-protected ethylene oxide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated aromatic compounds, alkyl halides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.
Scientific Research Applications
Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antihistamine, anticancer, antimicrobial, and antioxidant properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: The compound may find use in the synthesis of metal-organic frameworks (MOFs) and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The 2-chlorophenyl group and the 2-((trimethylsilyl)oxy)ethyl group may enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple piperazine ring without any substituents.
1-(2-Chlorophenyl)piperazine: A piperazine derivative with only the 2-chlorophenyl group attached.
4-(2-((Trimethylsilyl)oxy)ethyl)piperazine: A piperazine derivative with only the 2-((trimethylsilyl)oxy)ethyl group attached.
Uniqueness
Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is unique due to the presence of both the 2-chlorophenyl and 2-((trimethylsilyl)oxy)ethyl groups, which may impart distinct chemical and biological properties compared to other piperazine derivatives
Properties
CAS No. |
118161-78-7 |
|---|---|
Molecular Formula |
C15H25ClN2OSi |
Molecular Weight |
312.91 g/mol |
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]ethoxy-trimethylsilane |
InChI |
InChI=1S/C15H25ClN2OSi/c1-20(2,3)19-13-12-17-8-10-18(11-9-17)15-7-5-4-6-14(15)16/h4-7H,8-13H2,1-3H3 |
InChI Key |
GQNJQDYQLVTVAK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCN1CCN(CC1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




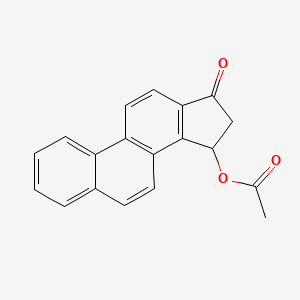
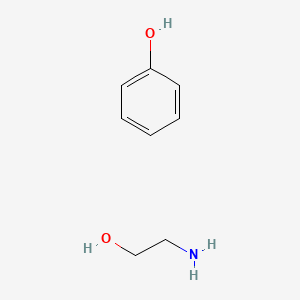

![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12723317.png)
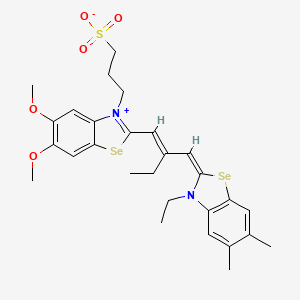
![Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B12723330.png)
